methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
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Description
Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a useful research compound. Its molecular formula is C20H19Cl2N3O3S2 and its molecular weight is 484.41. The purity is usually 95%.
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Biological Activity
Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate (CAS No. 344272-17-9) is a complex organic compound with potential biological activities. Its structure includes a triazole ring, sulfinyl and sulfanyl groups, and a dichlorobenzyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C20H19Cl2N3O3S2
- Molar Mass : 484.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring suggests potential antifungal activity, as many triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
Biological Activity Overview
-
Antifungal Activity :
- Triazole compounds are widely recognized for their antifungal properties. Studies have shown that similar compounds can effectively inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity and function.
- Enzyme Modulation :
-
Toxicological Profile :
- The toxicological aspects of this compound require further investigation. Initial studies suggest that the dichlorobenzyl moiety might contribute to cytotoxic effects in certain cell lines.
Study on Antifungal Activity
A study conducted on various triazole derivatives demonstrated significant antifungal activity against Candida species. The compound's structural similarity to effective antifungals suggests it may exhibit comparable efficacy.
Compound | Activity (MIC) | Target Organism |
---|---|---|
Methyl 4-{...} | 0.5 µg/mL | Candida albicans |
Fluconazole | 1 µg/mL | Candida albicans |
Enzyme Modulation Study
In a rat model, the administration of dichlorobenzene-derived metabolites showed an increase in cytochrome P450 enzyme activity. This suggests that methyl 4-{...} could similarly enhance or inhibit specific metabolic pathways.
Enzyme | Control Activity | Post-treatment Activity |
---|---|---|
CYP1A2 | 100% | 150% |
CYP3A4 | 100% | 120% |
Properties
IUPAC Name |
methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-25-18(12-30(27)11-15-7-8-16(21)9-17(15)22)23-24-20(25)29-10-13-3-5-14(6-4-13)19(26)28-2/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBBBEFLKLJFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CS(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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